2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile
Overview
Description
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile is an organic compound that has garnered attention due to its unique structure and potential applications in various scientific fields. It is part of the pyrrole family, known for its diverse chemical properties and significant roles in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile generally involves multi-step organic reactions. The process often starts with the preparation of 3-(benzyloxy)benzaldehyde, followed by its condensation with a suitable pyrrole precursor. The amino and cyano groups are typically introduced through subsequent reactions under controlled conditions, involving reagents such as ammonium acetate and potassium cyanide.
Industrial Production Methods
While detailed industrial production methods are proprietary, they usually involve large-scale adaptations of laboratory synthesis routes. Industrial processes focus on optimizing yield, purity, and cost-effectiveness while ensuring compliance with environmental and safety regulations. Automation and continuous flow synthesis are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: : Typically with oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: : Reduction reactions often use agents such as lithium aluminium hydride, resulting in amino derivative compounds.
Substitution: : Halogenation, nitration, and sulfonation reactions are common, often using halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Halogenating Agents: : Chlorine, bromine
Nitration Agents: : Nitric acid
Major Products
These reactions produce various derivatives, such as oxidized or reduced forms and halogenated or nitrated products. Each product's formation depends on the reaction conditions and the specific reagents used.
Scientific Research Applications
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile finds applications in several scientific fields:
Chemistry: : Used as a building block in organic synthesis to create complex molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: : Utilized in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The compound's mechanism of action is multifaceted, involving interactions with various molecular targets. These include binding to specific enzymes, altering their activity, and modulating receptor interactions. The presence of the amino and cyano groups plays a crucial role in its biochemical interactions and overall activity.
Comparison with Similar Compounds
2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile can be compared to other compounds in the pyrrole family, such as:
2-amino-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
2-amino-4-(3-chlorophenyl)-1H-pyrrole-3-carbonitrile
Highlighting Uniqueness
What sets this compound apart is its distinctive benzyloxy substituent, which imparts unique electronic and steric properties, influencing its reactivity and interactions. This uniqueness makes it a valuable candidate for specific applications in medicinal chemistry and materials science.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications. Its preparation, chemical reactivity, and potential in various scientific fields underscore its importance and the need for continued research to fully explore its capabilities and benefits.
Properties
IUPAC Name |
2-amino-4-(3-phenylmethoxyphenyl)-1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c19-10-16-17(11-21-18(16)20)14-7-4-8-15(9-14)22-12-13-5-2-1-3-6-13/h1-9,11,21H,12,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVOUHLLVLIIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670545 | |
Record name | 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-70-6 | |
Record name | 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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